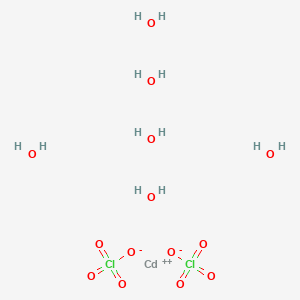

高氯酸镉六水合物

描述

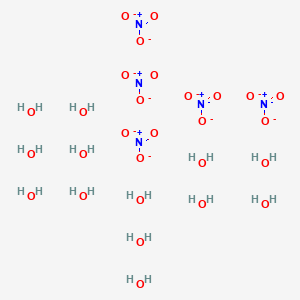

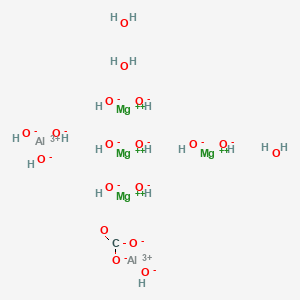

Cadmium Perchlorate Hexahydrate (CdCl2H12O14) is a white crystalline solid . It is soluble in water . The molecular weight of Cadmium Perchlorate Hexahydrate is 419.40 g/mol .

Molecular Structure Analysis

The molecular formula of Cadmium Perchlorate Hexahydrate is CdCl2H12O14 . The InChI string representation is InChI=1S/Cd.2ClHO4.6H2O/c;2*2-1(3,4)5;;;;;;/h;2*(H,2,3,4,5);6*1H2/q+2;;;;;;;;/p-2 . The Canonical SMILES representation is O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] .

Physical And Chemical Properties Analysis

Cadmium Perchlorate Hexahydrate has a molecular weight of 419.40 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 14 . It has a Rotatable Bond Count of 0 . The Exact Mass is 419.863775 g/mol . The Monoisotopic Mass is also 419.863775 g/mol . The Topological Polar Surface Area is 155 Ų . The Heavy Atom Count is 17 . The Formal Charge is 0 .

科学研究应用

配合物的制备和热力学研究:高氯酸镉用于合成配合物,例如带有 2,2'-联吡啶的六配位高氯酸镉配合物。研究了该配合物的热特性,揭示了在常温下的稳定性和在较高温度下的分解过程。还研究了分解的动力学参数 (Singh 等,2015)。

在配位化合物的合成中:高氯酸镉六水合物参与配位化合物的合成,例如螯合铜(II)和镉(II)配位化合物。这些化合物表现出发光特性,使其成为光学应用的关注对象 (Rahaman 等,2005)。

薄膜电沉积:该化合物用于从水溶液中电沉积硫化镉薄膜。这些薄膜的特性,例如它们的结构和电气特性,对于在光伏电池中的潜在应用至关重要 (Baranski 等,1983)。

化学反应中的催化:高氯酸镉在化学反应中充当催化剂。例如,它用于催化水性介质中的烯丙基化反应,并且其效率随着特定配体的增加而增加 (Kobayashi 等,2002)。

吸收光谱和化学反应的研究:研究了含有高氯酸镉的溶液中胶体镉的吸收光谱和化学反应。这提供了对镉在不同化学环境中的行为的见解 (Henglein 等,1992)。

在 α-氨基膦酸酯的合成中:高氯酸镉水合物用作无溶剂条件下合成 α-氨基膦酸酯的催化剂。这突出了其在促进有效的化学合成过程中的作用 (Dindulkar 等,2012)。

在电化学研究中:该化合物用于电化学研究,例如确定不同溶剂中溶剂化镉(II)离子的结构。这对于理解镉在各种化学环境中的行为非常重要 (Ozutsumi 等,1989)。

作用机制

Target of Action

Cadmium Perchlorate Hexahydrate is an inorganic compound Cadmium, a component of this compound, is known to interact with various cellular components such as mitochondria and dna .

Mode of Action

Cadmium, a component of this compound, is known to cause damage through various biochemical and molecular mechanisms, including oxidative stress induction, disruption of ca2+ signaling, and interference with cellular signaling pathways .

Biochemical Pathways

Cadmium is known to inflict damage through various biochemical pathways. It induces oxidative stress, disrupts Ca2+ signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . These disruptions can lead to pathological conditions and carcinogenesis .

Pharmacokinetics

Cadmium is known to have a low rate of excretion from the body and accumulates in organisms, with an extremely protracted biological half-life .

Result of Action

Cadmium is known to cause extensive damage at the cellular and tissue levels, including inducing oxidative stress, disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .

Action Environment

The action, efficacy, and stability of Cadmium Perchlorate Hexahydrate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances or changes in temperature . It’s also important to note that Cadmium Perchlorate Hexahydrate is classified as a strongly oxidizing hazardous material , and it’s very toxic to aquatic organisms, which may cause long-term adverse effects in the aquatic environment .

安全和危害

Cadmium Perchlorate Hexahydrate is an oxidizing agent and may intensify fire . It is harmful if swallowed, in contact with skin, or if inhaled . It may be very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid eating, drinking, or smoking when using this product .

Relevant Papers

There are some papers related to Cadmium Perchlorate Hexahydrate. One paper discusses the thermochemical properties of cadmium perchlorate and its hydrates . Another paper discusses the synthesis, characterization, crystal structure, and DNA-binding study of four cadmium (II) pyridine-carboxamide complexes .

属性

IUPAC Name |

cadmium(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2ClHO4.6H2O/c;2*2-1(3,4)5;;;;;;/h;2*(H,2,3,4,5);6*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJZOTJHMRJOEM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCl2H12O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001102990 | |

| Record name | Cadmium perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium Perchlorate Hexahydrate | |

CAS RN |

10326-28-0 | |

| Record name | Cadmium perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium perchlorate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of Cadmium Perchlorate Hexahydrate in the synthesis of Cadmium Selenide (CdSe) quantum dots, as described in the research?

A1: Cadmium Perchlorate Hexahydrate serves as a precursor in the synthesis of Cadmium Selenide (CdSe) quantum dots. [] The paper describes a wet chemical method where Cadmium Perchlorate Hexahydrate reacts with selenourea in the presence of a capping agent (1-thioglycerol). This reaction leads to the formation of CdSe quantum dots, the size of which can be controlled by varying the exposure time to UV light during a photolithographic patterning process. []

Q2: How has Cadmium Perchlorate Hexahydrate been studied in the context of phase transitions?

A2: While the provided abstract does not contain specific details about the research findings, it indicates that Cadmium Perchlorate Hexahydrate doped with Manganese(+2) ions was investigated using Electron Paramagnetic Resonance (EPR). [] This technique is sensitive to changes in the electronic environment of paramagnetic species, such as Manganese(+2), and can provide insights into structural phase transitions within the material.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1H-Perimidin-6-YL)amino]phenol](/img/structure/B576598.png)

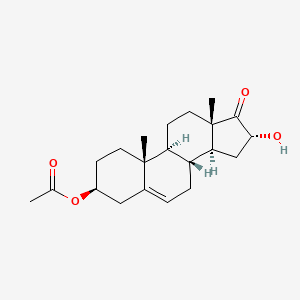

![(3S,8S,9S,10R,13S,14S,17S)-3,17-Dihydroxy-10,13-dimethyl-2,3,7,8,9,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-11(6H)-one](/img/structure/B576601.png)